An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Structural Significance of a Privileged Scaffold
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3] The specific substitution pattern of a chloro group at the 6-position, a methyl group at the 2-position, and a carbaldehyde at the 3-position provides multiple points for synthetic elaboration, making it a valuable building block in drug discovery and development.[1][2]
Accurate structural elucidation is paramount for ensuring the identity and purity of this intermediate and its subsequent derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, offering a detailed, step-by-step protocol for data acquisition and a thorough interpretation of the chemical shifts based on fundamental principles and comparative data from related structures.
Methodology: Acquiring a High-Fidelity ¹³C NMR Spectrum
The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Experimental Protocol: Step-by-Step Guide
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The purity of the compound should be ≥95%, as confirmed by a primary analytical technique such as HPLC.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its well-defined solvent signal at approximately 77.16 ppm.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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-
NMR Instrument and Parameters:
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The ¹³C NMR spectrum should be recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, which corresponds to a ¹³C frequency of 100 MHz or higher.[4]
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A standard proton-decoupled ¹³C NMR experiment should be performed. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[5]
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Key Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
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Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to encompass the expected chemical shifts of all carbon atoms in the molecule.
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Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, particularly quaternary carbons which often have longer relaxation times.
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Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (typically several hundred to a few thousand) will be required to achieve an adequate signal-to-noise ratio.
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Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
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Data Processing:
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Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
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Perform a Fourier transform of the Free Induction Decay (FID).
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Phase correct the resulting spectrum.
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Calibrate the chemical shift scale by referencing the solvent peak (CDCl₃ at 77.16 ppm).
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The following diagram illustrates the general workflow for acquiring the ¹³C NMR spectrum.
Caption: A schematic overview of the key stages in obtaining a ¹³C NMR spectrum.
Spectral Analysis and Interpretation
The ¹³C NMR spectrum of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The interpretation of the spectrum relies on understanding the electronic effects of the substituents on the imidazo[1,2-a]pyridine ring system.
Predicted Chemical Shifts and Rationale
The following table summarizes the predicted chemical shift ranges for each carbon atom in the molecule. The assignment is based on general principles of ¹³C NMR spectroscopy and data from similar heterocyclic systems.[6][7][8]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O (aldehyde) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in this downfield region.[6][9] |
| C-2 | 150 - 160 | This carbon is part of the imidazole ring and is bonded to a nitrogen atom and substituted with a methyl group. |
| C-8a | 140 - 145 | This is the bridgehead carbon, part of both the pyridine and imidazole rings, and is expected to be in the aromatic region. |
| C-6 | 125 - 135 | This carbon is directly attached to the electronegative chlorine atom, which will cause a downfield shift (deshielding). |
| C-5 | 120 - 130 | Aromatic carbon in the pyridine ring, adjacent to the carbon bearing the chloro substituent. |
| C-7 | 115 - 125 | Aromatic carbon in the pyridine ring. |
| C-8 | 110 - 120 | Aromatic carbon in the pyridine ring. |
| C-3 | 105 - 115 | This carbon is part of the imidazole ring and is substituted with the electron-withdrawing carbaldehyde group. |
| CH₃ | 15 - 25 | The methyl carbon is an sp³ hybridized carbon and will appear in the upfield region of the spectrum. |
Causality behind Chemical Shift Predictions:
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Electronegativity: The electronegative chlorine atom at C-6 will deshield this carbon, shifting its resonance downfield.[5] Similarly, the nitrogen atoms within the heterocyclic ring system will have a significant deshielding effect on the adjacent carbon atoms (C-2, C-8a).
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Hybridization: The sp² hybridized carbons of the aromatic rings and the carbonyl group will resonate at higher chemical shifts (downfield) compared to the sp³ hybridized methyl carbon.
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Electron-Withdrawing/Donating Groups: The aldehyde group at C-3 is strongly electron-withdrawing, which will influence the electron density and chemical shifts of the carbons in the imidazole ring. The methyl group at C-2 is a weak electron-donating group.
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Quaternary Carbons: The quaternary carbons (C-2, C-3, C-6, C-8a) are expected to have weaker signal intensities compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.[6]
The following diagram illustrates the predicted electronic influences on the carbon atoms of the molecule.
Caption: Chemical structure and predicted ¹³C NMR chemical shift ranges.
Advanced NMR Techniques for Unambiguous Assignment
While the proton-decoupled ¹³C NMR spectrum provides the chemical shifts of all unique carbons, unambiguous assignment, especially for the closely spaced aromatic signals, can be challenging. Two-dimensional (2D) NMR experiments are invaluable for confirming the assignments.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would definitively assign the signals for C-5, C-7, C-8, and the methyl carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-2, C-3, C-6, C-8a) by observing their correlations with nearby protons. For example, the aldehyde proton should show a correlation to C-3.
Conclusion
The ¹³C NMR analysis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a powerful method for its structural verification. By following a robust experimental protocol and applying a systematic approach to spectral interpretation based on fundamental principles of chemical shifts and substituent effects, researchers can confidently confirm the structure of this important synthetic intermediate. The use of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous structural characterization that is essential for its application in pharmaceutical research and development.
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Chem-Impex International. 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Available from: [Link]
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Rentería Gómez, M. A., et al. (2018). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. Conference Paper. Available from: [Link]
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Rehman, W., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available from: [Link]
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LibreTexts Chemistry. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available from: [Link]
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Shinde, M. H., & Kshirsagar, U. A. (2017). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Supporting Information. Available from: [Link]
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Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 27(15), 4983. Available from: [Link]
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Rehman, W., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available from: [Link]
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Quora. (2017). Why is the ¹³C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?. Available from: [Link]
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